molecular formula C19H18N2O4 B11369413 5-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11369413
M. Wt: 338.4 g/mol
InChI Key: KORGVIVTZMGOTF-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features ethoxy and methoxy substituents on the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents like ethyl iodide and methyl iodide, respectively.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium ethoxide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: A compound with a similar methoxy group but different overall structure.

    5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt (ii): Another compound with methoxy substituents but a different core structure.

Uniqueness

5-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-3-24-16-8-4-13(5-9-16)18-12-17(21-25-18)19(22)20-14-6-10-15(23-2)11-7-14/h4-12H,3H2,1-2H3,(H,20,22)

InChI Key

KORGVIVTZMGOTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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